molecular formula C16H22N2O3 B5301244 1-(4-ALLYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE

Cat. No.: B5301244
M. Wt: 290.36 g/mol
InChI Key: YHWPBNNZZPEIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ALLYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide.

    Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the piperazine derivative with 2-methoxyphenol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ALLYLPIPERAZINO)-2-(2-HYDROXYPHENOXY)-1-ETHANONE: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(4-ALLYLPIPERAZINO)-2-(2-CHLOROPHENOXY)-1-ETHANONE: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

1-(4-ALLYLPIPERAZINO)-2-(2-METHOXYPHENOXY)-1-ETHANONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the allyl group and the piperazine ring also contributes to its distinct properties.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-8-17-9-11-18(12-10-17)16(19)13-21-15-7-5-4-6-14(15)20-2/h3-7H,1,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWPBNNZZPEIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.